molecular formula C23H19FN6OS B11271029 2-{[9-(4-Fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide

2-{[9-(4-Fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide

Cat. No.: B11271029
M. Wt: 446.5 g/mol
InChI Key: UECOVORWBVMIPM-UHFFFAOYSA-N
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Description

2-{[9-(4-Fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core, which is known for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[9-(4-Fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and triazole intermediates.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using a suitable fluorinating agent.

    Formation of the Sulfanyl Linkage:

    Attachment of the N-(4-methylbenzyl)acetamide Moiety: This final step involves the coupling of the core structure with N-(4-methylbenzyl)acetamide using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[9-(4-Fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[9-(4-Fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their biological activities and potential therapeutic applications.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Similar core structure with potential as CDK2 inhibitors.

    Fluorophenyl-Containing Compounds: Known for their enhanced chemical properties and biological activities.

Uniqueness

2-{[9-(4-Fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-(4-methylbenzyl)acetamide is unique due to its specific combination of structural features, including the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core, the fluorophenyl group, and the sulfanyl linkage

Properties

Molecular Formula

C23H19FN6OS

Molecular Weight

446.5 g/mol

IUPAC Name

2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C23H19FN6OS/c1-15-2-4-16(5-3-15)13-25-21(31)14-32-23-27-26-22-20-12-19(17-6-8-18(24)9-7-17)28-30(20)11-10-29(22)23/h2-12H,13-14H2,1H3,(H,25,31)

InChI Key

UECOVORWBVMIPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F

Origin of Product

United States

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